molecular formula C17H13N B1677917 4-(1-Naphthylvinyl)pyridine CAS No. 16375-56-7

4-(1-Naphthylvinyl)pyridine

Cat. No.: B1677917
CAS No.: 16375-56-7
M. Wt: 231.29 g/mol
InChI Key: FLKDRTOVVLNOLV-CMDGGOBGSA-N
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Description

4-(1-Naphthylvinyl)pyridine is a naphthalene derivative that exhibits significant anticholinergic activity. This compound is known for its ability to inhibit the enzyme choline acetyltransferase, which is crucial in the synthesis of acetylcholine, a neurotransmitter. The compound’s structure consists of a naphthalene ring attached to a vinyl group, which is further connected to a pyridine ring .

Mechanism of Action

Target of Action

The primary target of 4-(1-Naphthylvinyl)pyridine, also known as NVP, is the enzyme choline acetyltransferase . This enzyme plays a crucial role in the synthesis of the neurotransmitter acetylcholine (ACh), which is involved in many functions of the nervous system.

Mode of Action

NVP exhibits anticholinergic activity , similar to that of atropine . . Instead of directly blocking the action of acetylcholine at its receptors, NVP inhibits the enzyme choline acetyltransferase . This inhibition reduces the production of acetylcholine, thereby indirectly reducing the activity of acetylcholine in the nervous system.

Biochemical Pathways

By inhibiting choline acetyltransferase, NVP affects the cholinergic pathway . This pathway is responsible

Biochemical Analysis

Biochemical Properties

4-(1-Naphthylvinyl)pyridine has been shown to interact with various enzymes and proteins. Notably, it has been found to inhibit the enzyme choline acetyltransferase . This enzyme is crucial for the synthesis of the neurotransmitter acetylcholine, suggesting that this compound may have significant effects on neurotransmission .

Cellular Effects

The effects of this compound on cellular processes are primarily related to its impact on acetylcholine synthesis. By inhibiting choline acetyltransferase, it reduces the level of acetylcholine in the brain, which can influence various cellular functions, including cell signaling pathways and gene expression .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the enzyme choline acetyltransferase, thereby inhibiting the enzyme’s activity . This results in a decrease in the synthesis of acetylcholine, leading to changes in neurotransmission .

Temporal Effects in Laboratory Settings

The effects of this compound have been studied over time in laboratory settings. It has been found that the compound exhibits photoreactivity . Furthermore, its effects on acetylcholine levels in the brain were found to be enhanced when combined with a stressor, such as swimming .

Dosage Effects in Animal Models

The effects of this compound in animal models have been studied, particularly in relation to its dosage. At a dosage of 200 mg/kg, it was found to reduce the acetylcholine level by 60% .

Metabolic Pathways

The metabolic pathways involving this compound are primarily related to its role in acetylcholine synthesis. By inhibiting choline acetyltransferase, it impacts the metabolic pathway of acetylcholine production .

Transport and Distribution

Given its role in inhibiting an enzyme involved in neurotransmission, it is likely that it can cross the blood-brain barrier and be distributed within neural tissues .

Subcellular Localization

Given its role in inhibiting choline acetyltransferase, it is likely that it localizes to areas of the cell where this enzyme is present, such as the cytoplasm or synaptic vesicles .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(1-Naphthylvinyl)pyridine can be synthesized through various methods, including the Wittig olefination and Horner-Wadsworth-Emmons reactions. The Wittig olefination involves the reaction of a phosphonium ylide with an aldehyde or ketone to form an alkene. this method often requires challenging isomer separation and purification processes .

The Horner-Wadsworth-Emmons reaction, on the other hand, offers high stereoselectivity and purity. This method involves the reaction of a phosphonate ester with an aldehyde or ketone in the presence of a base, resulting in the formation of an alkene .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the Horner-Wadsworth-Emmons reaction due to its efficiency and high yield. The reaction conditions are optimized to ensure high stereoselectivity and purity, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

4-(1-Naphthylvinyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include naphthylvinylpyridine oxides, reduced naphthylvinylpyridine derivatives, and substituted naphthylvinylpyridine compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-Naphthylvinyl)pyridine is unique due to its specific structure, which combines the properties of both naphthalene and pyridine rings. This unique structure contributes to its high stereoselectivity in reactions and its potent anticholinergic activity .

Properties

IUPAC Name

4-[(E)-2-naphthalen-1-ylethenyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N/c1-2-7-17-15(4-1)5-3-6-16(17)9-8-14-10-12-18-13-11-14/h1-13H/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLKDRTOVVLNOLV-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=CC3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2/C=C/C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16375-56-7, 16375-78-3
Record name Naphthylvinylpyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016375567
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphthylvinylpyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016375783
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine, 4-(2-(1-naphthalenyl)ethenyl)-
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Record name NAPHTHYLVINYLPYRIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary biological target of 4-nvp?

A1: 4-nvp is a potent inhibitor of choline acetyltransferase (ChAT), the enzyme responsible for acetylcholine (ACh) synthesis. [, , ]

Q2: How does 4-nvp inhibit ChAT?

A2: While the exact mechanism remains unclear, studies suggest 4-nvp acts as a competitive inhibitor, potentially by mimicking choline and binding to the enzyme's active site. []

Q3: What are the downstream effects of ChAT inhibition by 4-nvp?

A3: Inhibiting ChAT with 4-nvp leads to decreased acetylcholine levels in the brain and other tissues. [, , ] This can affect various physiological processes, including nerve impulse transmission, muscle contraction, and memory formation.

Q4: Does 4-nvp impact amino acid transport in the placenta?

A4: Research indicates that 4-nvp can inhibit the uptake of the neutral amino acid α-aminoisobutyric acid (AIB) in human placental tissue. This effect appears linked to the compound's inhibition of placental ChAT. [, ]

Q5: What is the molecular formula and weight of 4-nvp?

A5: The molecular formula of 4-nvp is C17H13N, and its molecular weight is 231.29 g/mol.

Q6: What spectroscopic techniques are typically used to characterize 4-nvp?

A6: Common techniques include:* Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation and studying isomerization. []* UV-Vis Spectroscopy: To monitor photochemical reactions like [2+2] cycloaddition and track aggregation behavior. [, , , ]* Infrared (IR) Spectroscopy: To identify functional groups and analyze coordination compounds. [, ]* Single Crystal X-ray Diffraction (SCXRD): For determining the crystal structure of 4-nvp-containing coordination polymers. [, , , , , , ]

Q7: Can 4-nvp be incorporated into coordination polymers?

A7: Yes, 4-nvp is widely used as a building block for constructing coordination polymers (CPs) due to its nitrogen donor atoms and ability to participate in π-π interactions. [, , , , , , , , , , ]

Q8: What unique properties do 4-nvp-based CPs exhibit?

A8: These CPs often display intriguing properties like:* Photomechanical effects: Some undergo [2+2] cycloaddition upon UV or sunlight irradiation, leading to crystal bending, jumping, or bursting. [, , , , ]* Sensing capabilities: Several 4-nvp CPs exhibit selective sensing for specific metal ions like Pd(II) or Cr(III) in aqueous solutions, with potential for environmental monitoring. [, , , ]* Optoelectronic applications: Certain 4-nvp CPs demonstrate changes in conductivity upon light exposure, suggesting potential use in optoelectronic devices. [, ]

Q9: Does 4-nvp possess catalytic properties itself?

A9: 4-nvp is not typically used as a catalyst. Its primary role in research is as a ligand in coordination polymers, which may exhibit catalytic activity depending on the metal center and overall structure.

Q10: Have computational methods been applied to study 4-nvp and its derivatives?

A11: Yes, computational studies have been performed to:* Investigate conformational preferences: Ab initio and DFT calculations have been used to explore the potential energy surfaces of 4-nvp analogs, providing insights into their conformational preferences and potential as ChAT inhibitors. []* Analyze electronic structures: DFT calculations help understand charge transfer properties in 4-nvp-based co-crystals, explaining their optoelectronic behavior. []* Estimate binding energies: Computational methods have been used to estimate the binding energies of water molecules within 4-nvp-based CPs. []

Q11: How do structural modifications of 4-nvp affect its ChAT inhibitory activity?

A12: * Quaternary salts vs. tertiary amines: Quaternary salts of 4-nvp are generally more potent ChAT inhibitors than their corresponding tertiary amine analogs. []* Aryl substituents: Methoxy substitutions on the naphthyl ring can enhance the ability to slow the aging rate of soman-inhibited acetylcholinesterase. In contrast, chloro substitutions accelerate the aging rate. []

Q12: Are there analytical methods for detecting and quantifying 4-nvp?

A12: While specific methods for 4-nvp aren't extensively detailed in the provided research, common analytical techniques like High-Performance Liquid Chromatography (HPLC) coupled with appropriate detectors could be employed.

Q13: Has the environmental impact of 4-nvp been studied?

A13: Information regarding the environmental impact and degradation of 4-nvp is limited in the provided research and requires further investigation.

Q14: What is the historical context of 4-nvp research?

A15: Early research on 4-nvp focused on its potential as a ChAT inhibitor and its effects on the cholinergic system. [, , , , , , , , , ] More recently, its use in material science, particularly in constructing functional coordination polymers, has gained significant attention.

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